M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected
Description
m-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected (CAS: 950511-17-8) is a specialized organoboron compound with the molecular formula C₂₂H₂₄B₂N₂O₂ and a molecular weight of 370.06 g/mol . It is designed for advanced organic synthesis applications, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing biaryl frameworks in pharmaceuticals and materials science . The compound features two boronic ester groups at the meta positions of a benzene ring and a protected 1,8-diaminonaphthalene moiety, which enhances stability and prevents unwanted side reactions during synthesis .
Properties
IUPAC Name |
3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24B2N2O2/c1-21(2)22(3,4)28-24(27-21)17-11-7-10-16(14-17)23-25-18-12-5-8-15-9-6-13-19(26-23)20(15)18/h5-14,25-26H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUHMHQCZFHLKDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(NC2=CC=CC3=C2C(=CC=C3)N1)C4=CC(=CC=C4)B5OC(C(O5)(C)C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24B2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected typically involves the formation of the dioxaborolane ring followed by its attachment to the phenyl and diaza-boratricyclo structures. Common reagents used in the synthesis include boronic acids, pinacol, and various catalysts such as palladium or platinum complexes .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Common reagents include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and palladium catalysts for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boron-containing alcohols .
Scientific Research Applications
Organic Electronics
Organic Solar Cells (OSCs) and Light-Emitting Diodes (OLEDs)
M-Benzenediboronic acid pinacol ester plays a crucial role in the development of organic solar cells and OLEDs. Its structure allows it to function as a building block for organic semiconductors with desirable optoelectronic properties. The compound is incorporated into the active layer of OSCs where it absorbs sunlight and generates charge carriers. In OLEDs, it serves as either an emitter or host material.
Experimental Findings:
- Power Conversion Efficiency : The incorporation of this compound in OSCs has been linked to improved power conversion efficiency due to its strong absorption in the visible spectrum.
- Electroluminescence : In OLED applications, it enhances electroluminescence and color purity, leading to high external quantum efficiencies and long operational lifetimes.
Organic Synthesis and Catalysis
Borylation Reactions
M-Benzenediboronic acid pinacol ester is utilized as a boron source in various borylation reactions. It can functionalize C-H bonds in organic molecules, facilitating the formation of boronate esters which are valuable intermediates in synthetic chemistry.
Experimental Procedures:
- Researchers have employed palladium-catalyzed borylation reactions where this compound reacts with alkylbenzenes to replace a benzylic C-H bond with a pinacol benzyl boronate group. This transformation is crucial for creating diverse boron-containing compounds used in drug discovery and materials science .
Results and Outcomes:
- The borylation process using this compound provides access to intermediates for further synthetic manipulations, showcasing its utility in developing complex molecules.
Chemoselective Oxidation
Recent studies have demonstrated that M-Benzenediboronic acid pinacol ester can undergo chemoselective oxidation under specific conditions. This capability allows for selective transformations that are essential for synthesizing various organic compounds.
Case Study:
- A study highlighted the chemoselective oxidation of aryl organoboron systems containing two oxidizable boron groups. By employing biphasic reaction conditions, researchers achieved selective formation of boronic acid trihydroxyboronate while avoiding undesired side reactions . This method exemplifies how M-Benzenediboronic acid pinacol ester can be utilized to achieve high chemoselectivity in complex synthetic pathways.
Mechanism of Action
The mechanism of action of M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected involves its interaction with molecular targets through boron-mediated reactions. The compound can form stable complexes with various biomolecules, influencing biological pathways and cellular processes. Its boron atoms can participate in reversible covalent bonding, making it a versatile tool in chemical biology .
Comparison with Similar Compounds
Key Properties :
- Purity : ≥95% (determined by capillary gas chromatography)
- Storage : Requires refrigeration at 2–10°C to maintain stability .
- Applications : Primarily used in research settings for synthesizing complex aromatic systems.
Comparison with Similar Compounds
The compound belongs to a family of diboronic acid pinacol esters with varying substitution patterns. Below is a detailed comparison with structural analogs and functionally related boronic esters:
Structural Isomers
Key Differences :
- Reactivity : The meta isomer’s geometry balances steric and electronic effects, making it versatile in coupling reactions. In contrast, ortho-substituted analogs may suffer from steric hindrance, while para isomers could exhibit faster reaction kinetics due to improved orbital alignment .
- Stability : The meta compound’s refrigeration requirement contrasts with some boronic esters (e.g., indazole derivatives in ) that are stable at room temperature, suggesting higher sensitivity .
Functional Analogs in Suzuki-Miyaura Coupling
Key Insights :
- Cost and Availability : The meta compound’s 1G package is discontinued, while fluorophenyl and indazole derivatives are widely available, reflecting higher demand in drug discovery .
Reactivity and Stability
- Reactivity with H₂O₂ : Pinacol esters (e.g., 4-nitrophenylboronic acid pinacol ester) exhibit slower reaction kinetics with H₂O₂ compared to free boronic acids, as the ester group delays oxidation . This property is critical in designing probes for reactive oxygen species.
- Chelation Effects: The protected 1,8-diaminonaphthalene group in the meta compound may act as a Lewis base, facilitating transmetalation in Suzuki-Miyaura reactions, a feature absent in simpler boronic esters .
Research and Industrial Relevance
- Suzuki-Miyaura Coupling : The meta compound’s dual boronic ester groups enable sequential coupling steps, useful for synthesizing dendritic or macrocyclic structures .
- Limitations: Limited commercial availability and stringent storage conditions restrict large-scale industrial use, unlike more stable analogs like benzofuran-7-ylboronic acid ().
Biological Activity
M-Benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected (often referred to as o-benzenediboronic acid pinacol ester with 1,8-diaminonaphthalene) is a compound of significant interest in medicinal chemistry and materials science due to its unique structural properties and biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
- Molecular Formula: C₁₈H₂₈B₂O₄
- Molecular Weight: 330.04 g/mol
- CAS Number: 99770-93-1
- Purity: ≥98% (GC)
- Melting Point: 243 °C
The biological activity of M-benzenediboronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with diols through boronate ester formation. This property is exploited in various biosensing applications and drug delivery systems. The compound's structural characteristics allow it to interact selectively with biomolecules, influencing cellular processes.
Biological Activity Overview
Research indicates that M-benzenediboronic acid pinacol ester exhibits several biological activities:
- Anticancer Properties: Studies have shown that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. The compound's interaction with cellular pathways involved in tumor growth has been documented.
- Antimicrobial Activity: Preliminary investigations suggest that this compound may possess antimicrobial properties, potentially effective against certain bacterial strains.
- Biosensor Applications: The ability of boronic acids to bind sugars and other diols has led to their use in biosensors for detecting glucose and other biomolecules. The electrochemical properties of the compound facilitate sensitive detection methods.
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Mechanism
In a study published in 2023, researchers investigated the effects of M-benzenediboronic acid pinacol ester on breast cancer cell lines. The compound was found to induce apoptosis through the inhibition of the proteasome pathway. Flow cytometry analysis revealed significant increases in apoptotic cell populations when treated with the compound compared to control groups.
Case Study 2: Biosensor Application
A recent development involved using M-benzenediboronic acid pinacol ester in a biosensor for glucose monitoring. The sensor demonstrated high sensitivity and selectivity for glucose detection, with a linear response range suitable for clinical applications. This study highlights the potential for integrating this compound into medical diagnostics.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of M-benzenediboronic acid pinacol ester, 1,8-diaminonaphthalene, protected?
- Methodological Answer : Use spectroscopic techniques such as and NMR to verify boronic ester peaks (typically 6–8 ppm for aromatic protons) and the protected diaminonaphthalene moiety. Mass spectrometry (HRMS or ESI-MS) can confirm molecular weight. Cross-reference with CAS 950511-18-9 or 950511-16-7 for validation .
Q. What solvents are optimal for reactions involving this compound?
- Methodological Answer : Chloroform and ketones (e.g., acetone) are preferred due to their high solubility for boronic esters. Avoid hydrocarbons like methylcyclohexane, which exhibit poor solubility. Pre-saturate solvents with inert gas (N/Ar) to prevent hydrolysis of the boronic ester .
Q. How stable is the boronic ester under oxidative conditions?
- Methodological Answer : Monitor stability using UV-Vis spectroscopy (e.g., 290 nm for boronic ester absorption). The ester reacts with HO, forming a 405 nm peak indicative of hydrolysis. Adjust pH to 7–8 to slow degradation .
Advanced Research Questions
Q. How to design Suzuki-Miyaura cross-coupling reactions using this compound?
- Methodological Answer : Optimize palladium catalysts (e.g., Pd(PPh)) and ligands (e.g., SPhos) in anhydrous THF/toluene at 80–100°C. Use a 1:1.2 molar ratio of boronic ester to aryl halide. Monitor coupling efficiency via NMR to track boronate intermediates .
Q. What precautions are needed for handling the protected 1,8-diaminonaphthalene group?
- Methodological Answer : Conduct reactions under inert atmosphere (glovebox/Schlenk line) to prevent deprotection. Avoid acidic conditions, which may cleave the protective group. Use TLC or HPLC with UV detection (λ = 254 nm) to monitor stability .
Q. How to resolve contradictions in solubility data for boronic esters across studies?
- Methodological Answer : Perform dynamic solubility tests using a gravimetric or UV-Vis method. Compare results with Wilson/NRTL equations to account for solvent polarity differences. For example, pinacol esters show minimal solubility variation in chloroform vs. ketones, while azaesters differ significantly .
Q. What are the challenges in catalytic protodeboronation of this compound?
- Methodological Answer : Protodeboronation often requires radical initiators (e.g., AIBN) or transition-metal catalysts. Adjust pH to 6 during synthesis to stabilize intermediates. Use EPR spectroscopy to detect radical species and optimize reaction time/temperature .
Q. How to analyze reaction kinetics for boronic ester functionalization?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
